Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl-
Description
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one derivatives are bicyclic heterocycles comprising a pyrazole fused with an oxazinone ring. The compound 6-(2-chlorophenyl)-1-phenyl- variant is characterized by a 2-chlorophenyl substituent at position 6 and a phenyl group at position 1 (Figure 1). Its molecular formula is C₁₈H₁₂ClN₃O₂ (inferred from related structures in and ), with a molecular weight of approximately 337.76 g/mol.
Properties
IUPAC Name |
6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-14-9-5-4-8-12(14)16-20-15-13(17(22)23-16)10-19-21(15)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBFKKLJUKGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160522 | |
| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138187-98-1 | |
| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138187981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a pyrazole derivative with an oxazine precursor in the presence of a catalyst. Reaction conditions such as temperature, solvent, and time would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Biological Activities
The biological activities of pyrazolo derivatives, including pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, are well-documented. Key applications include:
- Anticancer Activity : Compounds in this class have shown potential as anticancer agents. For instance, derivatives have been tested against various cancer cell lines and exhibited cytotoxic effects. A study indicated that pyrazolo[4,3-f]quinoline compounds inhibit haspin kinase, which is implicated in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Many pyrazolo compounds demonstrate anti-inflammatory properties. Research has highlighted their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Analgesic Properties : Some derivatives have been evaluated for analgesic effects in animal models, showing promise for pain relief without the side effects commonly associated with traditional analgesics .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one is critical for optimizing its pharmacological profile. Modifications to the phenyl rings or the oxazine core can enhance potency and selectivity against specific biological targets. For example:
- Substituting different halogens or alkyl groups on the phenyl ring can significantly alter the compound's binding affinity to target proteins.
- Variations in the oxazine structure can impact solubility and bioavailability.
Case Studies
Several studies have explored the efficacy of pyrazolo derivatives in preclinical settings:
- Anticancer Efficacy : A recent study synthesized a series of pyrazolo derivatives and tested their antiproliferative activity against the NCI 60 human cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of pyrazolo compounds through inhibition of NF-kB signaling pathways. The study demonstrated that specific derivatives could reduce inflammation markers in vitro .
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 6-(2-chlorophenyl)-1-phenyl- would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Pyrazolo[3,4-d][1,3]thiazin-4(1H)-one Derivatives
- Example: 6-(2,4-Dihydroxyphenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazin-4(1H)-one (Compound 32, ) Key Difference: Replacement of the oxazinone oxygen with sulfur (thiazinone). Impact:
- Electronic Effects : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen.
- Bioactivity: Thiazinones are explored as fungal growth inhibitors (), whereas oxazinones may exhibit distinct target selectivity.
(b) Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Example: N-(2-Chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (Compound 13a, ) Key Difference: Pyrimidine ring instead of oxazinone. Impact:
- Solubility: Pyrimidine derivatives often suffer from poor aqueous solubility (), whereas oxazinones may offer improved solubility due to the oxygen atom.
- Activity: Compound 13a shows anticancer activity (IC₅₀ = 23 µM), suggesting the target oxazinone derivative could have comparable potency with optimized substituents.
Substituent Variations
(a) Position 6 Substitutions
- Key Observations :
- Chlorine substituents (e.g., 2-chlorophenyl vs. 5-chloro-2,4-dihydroxyphenyl) enhance lipophilicity but differ in electronic effects. Hydroxyl groups in 1d improve solubility but may reduce membrane permeability.
(b) Position 1 Substitutions
Pharmacokinetic and Physicochemical Properties
Biological Activity
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 324.05342 | 170.8 |
| [M+Na]+ | 346.03536 | 191.1 |
| [M+NH4]+ | 341.07996 | 179.3 |
| [M+K]+ | 362.00930 | 183.5 |
| [M-H]- | 322.03886 | 177.9 |
Biological Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]oxazines. For instance, a study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cells, suggesting a promising avenue for further development as anticancer agents .
Antimicrobial Properties
Research has also explored the antimicrobial activity of pyrazolo derivatives. A study demonstrated that compounds containing the pyrazolo[3,4-d] structure displayed notable antibacterial and antifungal properties against various pathogens. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, some derivatives have shown anti-inflammatory effects. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokine production, which is crucial in conditions like arthritis and other inflammatory diseases. This suggests that pyrazolo[3,4-d]oxazines may serve as potential therapeutic agents in managing inflammatory disorders .
Case Studies
- Synthesis and Evaluation : A research team synthesized several derivatives of pyrazolo[3,4-d]oxazin-4-one and tested their biological activities using various assays. The study found that modifications at specific positions significantly influenced their biological efficacy.
- Mechanistic Studies : Another study focused on elucidating the mechanism behind the anticancer activity of these compounds. It was found that they induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
The biological activity of Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, particularly the derivative 6-(2-chlorophenyl)-1-phenyl-, presents a promising area for further research due to its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. Continued exploration into its mechanisms of action and structural modifications may yield valuable therapeutic agents in the future.
References
Q & A
Basic: What synthetic methodologies are optimal for preparing pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one derivatives?
Answer:
The synthesis of pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one derivatives typically involves tandem aza-Wittig and annulation reactions using iminophosphoranes, aromatic isocyanates, and substituted phenols, achieving yields of 52–98% . Multi-component one-pot strategies (e.g., combining aldehydes, amines, and ketones) are also effective for constructing the heterocyclic core, as demonstrated in related pyrazolo[3,4-d]pyrimidine syntheses . Fluorinated analogs may require specialized reagents like fluorobenzoyl chlorides .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to identify proton environments and carbon frameworks, particularly downfield signals for NH groups (δ 10.80–11.12 ppm) and substituent-specific shifts (e.g., methoxy at δ 4.31 ppm) .
- Mass spectrometry (MS) and elemental analysis for molecular weight and purity verification .
- X-ray crystallography to resolve torsional conformations and noncovalent interactions in the solid state .
Advanced: How can computational modeling address discrepancies in torsional barrier predictions for biaryl systems?
Answer:
Force fields like GAFF2 may overestimate torsional barriers for unparameterized biaryls (e.g., RMSE ≈14 kcal·mol⁻¹ for 6-(furan-2-yl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one) due to improper bond-type assignments . H-TEQ 4.0 , which is atom type-independent, provides more accurate predictions (RMSE <1 kcal·mol⁻¹) . Validation with experimental data (e.g., crystallography or rotational spectroscopy) is critical for model refinement.
Advanced: How do structural modifications influence biological activity in pyrazolo-oxazine derivatives?
Answer:
- Substituent effects : The 2-chlorophenyl group enhances steric and electronic interactions with target enzymes (e.g., xanthine oxidase or kinase active sites), while the phenyl group at position 1 modulates solubility .
- Activity optimization : Replace the 2-chlorophenyl moiety with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition, as seen in pyrazolo[3,4-d]pyrimidine-4-one anticonvulsants .
- In silico screening : Use pharmacophore models to predict binding affinities for kinase targets, guided by analogs like 4-(phenylamino)pyrazolo[3,4-d]pyrimidines .
Advanced: How can crystal engineering principles improve polymorph prediction and stability?
Answer:
- Supramolecular synthons : Noncovalent interactions (e.g., hydrogen bonds between NH and carbonyl groups) dictate molecular packing. For example, π-stacking of aromatic rings and halogen bonding (Cl···O/N) can stabilize specific polymorphs .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify solubility and bioavailability while retaining bioactivity .
Advanced: How should researchers resolve contradictions in biological data across structural analogs?
Answer:
- Systematic variation : Compare derivatives with incremental substituent changes (e.g., 2-chlorophenyl vs. 4-chlorophenyl) using standardized assays (e.g., IC₅₀ measurements for enzyme inhibition) .
- Mechanistic studies : Employ molecular dynamics simulations to assess binding mode consistency. For example, pyrazolo[3,4-d]pyrimidines show divergent activities due to subtle differences in ATP-binding pocket interactions .
- Data normalization : Control for assay conditions (pH, temperature) and use reference inhibitors (e.g., allopurinol for xanthine oxidase) to standardize results .
Advanced: What strategies validate reaction mechanisms in multi-step syntheses?
Answer:
- Intermediate trapping : Isolate and characterize intermediates (e.g., iminophosphoranes) via NMR or MS .
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps .
- Computational modeling : Simulate transition states (e.g., aza-Wittig steps) using DFT to corroborate proposed pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
